molecular formula C21H23N3O2S B2658957 2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 628278-32-0

2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2658957
CAS No.: 628278-32-0
M. Wt: 381.49
InChI Key: HWVJNEOLJAEDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimido[4,5-b]quinolines derivatives has been investigated via a one-pot three-component condensation . The process was accomplished with the use of greener and recyclable reaction media, simple methodology, easy workup procedures, and no chromatographic purification with high yield .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by the disappearance of certain absorption bands in IR spectra, and specific patterns in 1H NMR and 13C NMR spectra .


Chemical Reactions Analysis

The synthesis of these compounds involves multicomponent reactions (MCRs), which are efficient pathways for the rapid creation of molecular diversity . MCRs have advantages such as efficient bond formation in a single step, high atom economy, easy workup, simple extraction and purification procedures, and reduction of waste products .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by analytical and spectrometrical methods (IR, 1H NMR, 13C NMR, MS) .

Scientific Research Applications

Chemical Reactivity and Bonding Characteristics

The compound exhibits significant changes in bond lengths within its conjugated system, particularly in the regions participating in redox reactions. This alteration is attributed to hydrogen bonding at the pyrimidine ring, highlighting its potential in influencing electronic structures and reactivity in chemical transformations and redox processes (Kawai, Kunitomo, & Ohno, 1996).

Antioxidant Properties

The compound, through derivative studies, has been identified to possess antioxidant properties. The incorporation of a thiourea moiety significantly enhances its activity, suggesting its application in developing novel antioxidants with potential therapeutic uses (Ismaili, Nadaradjane, Nicod, Guyon, Xicluna, Robert, & Refouvelet, 2008).

Synthetic Applications

Research has demonstrated the compound's utility in synthesizing diverse heterocyclic compounds. For example, it has been used as a reducing agent for inactivated carbonyl compounds, yielding corresponding alcohols, which underscores its versatility in synthetic organic chemistry (Yoneda, Sakuma, & Nitta, 1978). Additionally, it plays a role in facilitating the synthesis of complex heterocyclic compounds under environmentally friendly conditions, indicating its potential in green chemistry applications (Rajesh, Bala, Perumal, & Menéndez, 2011).

Corrosion Inhibition

The compound and its derivatives have been investigated for their efficacy as corrosion inhibitors, particularly for mild steel in acidic environments. The derivatives show high inhibition efficiency, adsorbing onto the steel surface and providing a protective barrier against corrosion. This application is crucial in industrial processes where corrosion resistance is vital (Verma, Olasunkanmi, Obot, Ebenso, & Quraishi, 2016).

Future Directions

Future research could focus on the development of new multicomponent reactions towards pharmaceutical and agrochemical scaffolds . This new approach is expected to discover some significance in combinatorial synthesis of biologically active scaffolds .

Properties

IUPAC Name

2-butylsulfanyl-5-phenyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-2-3-12-27-21-23-19-18(20(26)24-21)16(13-8-5-4-6-9-13)17-14(22-19)10-7-11-15(17)25/h4-6,8-9,16H,2-3,7,10-12H2,1H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVJNEOLJAEDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.